4-Methoxy-3-nitropyridin-2-amine
Overview
Description
4-Methoxy-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 84487-08-1 and a molecular weight of 169.14 . Its IUPAC name is 4-methoxy-3-nitro-2-pyridinamine .
Synthesis Analysis
4-Methyl-3-nitropyridine, a substituted nitropyridine, can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-nitropyridin-2-amine is represented by the linear formula C6H7N3O3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
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Chemical Synthesis
- 4-Methoxy-3-nitropyridin-2-amine is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 169.14 .
- It’s often used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- The synthesis of this compound involves a nitration step and a reduction step .
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Pharmaceutical Research
- Imidazopyridines, a group of compounds that includes 4-Methoxy-3-nitropyridin-2-amine, have been found to have various biological activities .
- They are known to play a crucial role in numerous disease conditions .
- The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
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Chemical Intermediate
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Material Science
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Development of Schiff Bases
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Pharmaceutical Research
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Preparation of Schiff Bases
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Development of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
- The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
- They are known to play a crucial role in numerous disease conditions .
- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
- Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
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Material Science
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZNRPWDIPHQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516045 | |
Record name | 4-Methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitropyridin-2-amine | |
CAS RN |
84487-08-1 | |
Record name | 4-Methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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